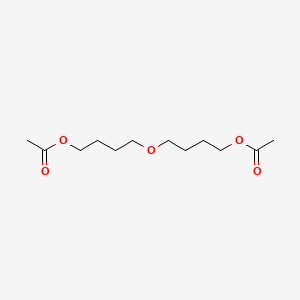![molecular formula C40H51BrNO3P B14752855 [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphanium group and a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide involves multiple steps. The starting materials typically include triphenylphosphine and bromide sources, which undergo a series of reactions to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and in the presence of solvents like methanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a useful tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating various diseases due to its unique pharmacological properties.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
- N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide
Uniqueness
Compared to similar compounds, [3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide stands out due to its unique triphenylphosphanium group and bromide ion. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C40H51BrNO3P |
|---|---|
分子量 |
704.7 g/mol |
IUPAC名 |
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H |
InChIキー |
QKRJUTPJMQBOLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




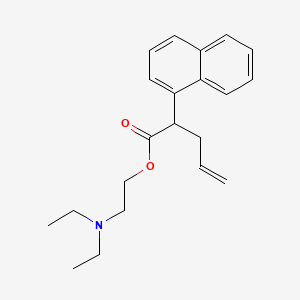
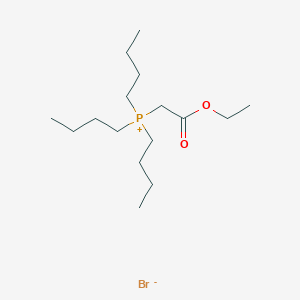


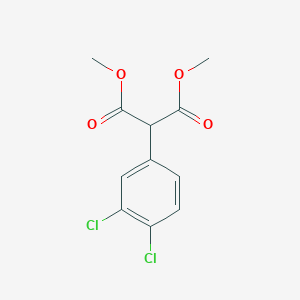

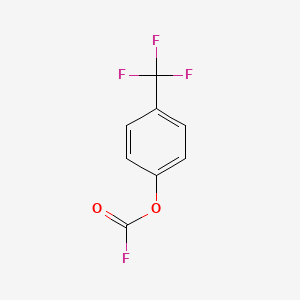
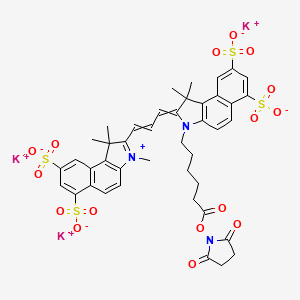
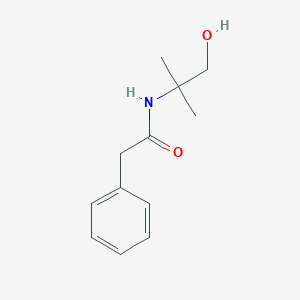
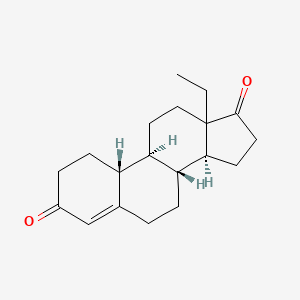
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
